Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
CAS No.: 183666-09-3
Cat. No.: VC0176411
Molecular Formula: C8H8N2O5
Molecular Weight: 212.161
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183666-09-3 |
---|---|
Molecular Formula | C8H8N2O5 |
Molecular Weight | 212.161 |
IUPAC Name | methyl 2-(3-nitro-2-oxopyridin-1-yl)acetate |
Standard InChI | InChI=1S/C8H8N2O5/c1-15-7(11)5-9-4-2-3-6(8(9)12)10(13)14/h2-4H,5H2,1H3 |
Standard InChI Key | ZMKHLIVBMSVMCP-UHFFFAOYSA-N |
SMILES | COC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is a heterocyclic organic compound characterized by a 2-oxopyridine core structure with a nitro group at the 3-position and a methyl acetate group attached to the nitrogen. This compound has been registered in chemical databases and is available through commercial suppliers for research purposes.
Identification Information
The compound is precisely identified through several standardized parameters that allow for its unambiguous recognition in scientific literature and chemical databases. The primary identifiers include:
Parameter | Value |
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CAS Registry Number | 183666-09-3 |
PubChem CID | 46839992 |
Molecular Formula | C₈H₈N₂O₅ |
Molecular Weight | 212.16 g/mol |
IUPAC Name | Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate |
This compound has been documented in chemical databases with the most recent update occurring on February 22, 2025, indicating ongoing research interest and database maintenance for this structure .
Structural Characteristics
The molecular structure of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate features several key functional groups that contribute to its chemical reactivity and potential applications. The compound contains a 2-oxopyridine ring with a nitro group at the C-3 position, creating an electron-deficient aromatic system. The nitrogen of the pyridone ring is substituted with an acetate group bearing a methyl ester. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate are essential for understanding its behavior in various experimental conditions and applications. While comprehensive experimental data is limited in the available literature, several properties can be inferred from its structure and related compounds.
Physical Characteristics
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is typically available as a solid compound. Commercial samples are reported to have a purity of greater than 97%, which is suitable for most research and developmental applications . Its relatively moderate molecular weight of 212.16 g/mol places it in a range typical for small-molecule drug development and synthetic building blocks.
Chemical Reactivity
The reactivity of this compound is largely determined by its functional groups. The nitro group at the 3-position of the pyridine ring is electron-withdrawing, which affects the electronic distribution throughout the molecule. This feature makes the compound susceptible to nucleophilic attack and reduction reactions. The ester group provides an additional site for chemical transformations, including hydrolysis, transesterification, and reduction.
Based on the structural analysis of related compounds, the following reactivity patterns can be anticipated:
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The nitro group can undergo reduction to form an amino derivative, similar to the transformation to methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate
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The ester functionality is susceptible to hydrolysis, potentially yielding (3-nitro-2-oxopyridin-1(2H)-yl)acetic acid
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The pyridone ring can participate in various substitution and addition reactions
Parameter | Typical Conditions |
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Solvent | DMF or acetone |
Base | K₂CO₃, Na₂CO₃, or NaH |
Temperature | Room temperature to 60°C |
Reaction Time | 4-24 hours |
These conditions are typical for N-alkylation reactions of heterocycles and are likely applicable to the synthesis of the target compound. The exact optimization of these parameters would depend on specific laboratory findings and the desired scale of production .
Parameter | Specification |
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Purity | >97% |
Catalog Numbers | Various (e.g., NVC082387) |
Package Sizes | Typically 250mg to 1g |
Price Range | $211.00 for 250mg to $409.00 for 1g |
These commercial offerings provide researchers with access to high-purity material for experimental purposes . The availability from multiple suppliers suggests that there is an established synthetic route that can reliably produce this compound at a quality suitable for research applications.
Related Compounds and Structural Analogs
Understanding the properties and applications of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate can be enhanced by examining related compounds that share structural similarities. Several such compounds have been identified in the chemical literature.
Direct Analogs
Several compounds directly related to methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate have been documented:
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Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS: 147283-76-9): The ethyl ester analog that likely shares very similar properties and applications
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(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid: The carboxylic acid derivative resulting from the hydrolysis of the methyl ester group
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Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate (CAS: 175210-65-8): A reduced derivative with an amino group instead of a nitro group at the 3-position, and an additional methyl substituent at the 6-position
Structural Variations
The following table presents a comparison of methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate with its structural analogs:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | C₈H₈N₂O₅ | 212.16 | Reference compound |
Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate | C₉H₁₀N₂O₅ | 226.19 | Ethyl ester instead of methyl ester |
(3-Nitro-2-oxopyridin-1(2H)-yl)acetic acid | C₇H₆N₂O₅ | 198.13 | Carboxylic acid instead of methyl ester |
Methyl 2-(3-amino-6-methyl-2-oxopyridin-1(2H)-yl)acetate | C₉H₁₂N₂O₃ | 196.20 | Amino group at 3-position, methyl at 6-position |
Methyl 4,6-dimethyl-3-nitro-2-oxo-1(2H)-pyridineacetate | C₁₀H₁₂N₂O₅ | 240.21 | Additional methyl groups at 4,6-positions |
These structural variations can significantly affect the physical, chemical, and potentially biological properties of the compounds, providing a platform for structure-activity relationship studies in various applications .
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